![molecular formula C22H17NO5 B2692434 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923228-09-5](/img/structure/B2692434.png)
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a chemical compound that has gained much attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of chromen-4-one derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase and acetylcholinesterase.
Biochemical and Physiological Effects
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. It has also been reported to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide in lab experiments is its potential therapeutic applications. This compound has been reported to exhibit various pharmacological effects, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide. One of the areas that require further investigation is the mechanism of action of this compound. Understanding the molecular targets and signaling pathways involved in its pharmacological effects can provide insights into its therapeutic potential. Another area of research is the development of novel derivatives of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion
In conclusion, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a drug for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has been reported in the literature using different methods. One of the most common methods is the reaction of 4-ethoxyphenyl hydrazine with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. This reaction yields the intermediate product, which is further reacted with furan-2-carboxylic acid to obtain the final product.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antioxidant, anti-inflammatory, and antiviral activities. Studies have also shown that this compound has the potential to be used as a drug for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-2-26-16-8-5-14(6-9-16)21-13-18(24)17-12-15(7-10-19(17)28-21)23-22(25)20-4-3-11-27-20/h3-13H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJWQYIMJHWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

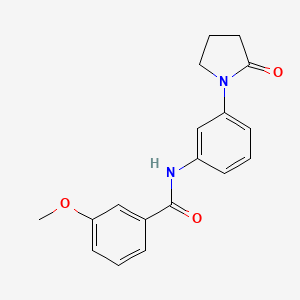
![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692356.png)
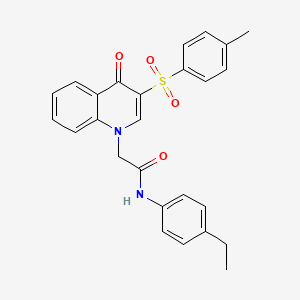

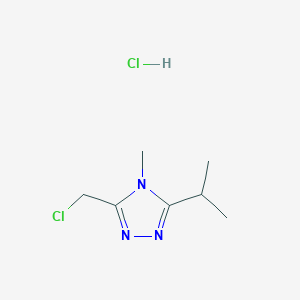

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)
![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)
![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2692368.png)
![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)
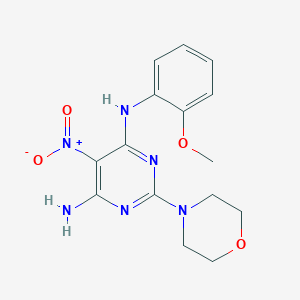
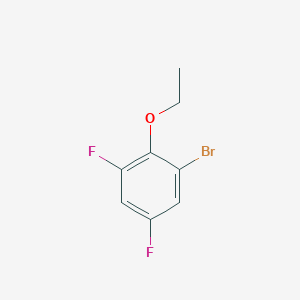
![3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2692374.png)